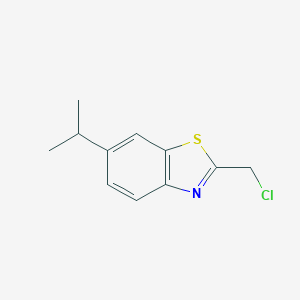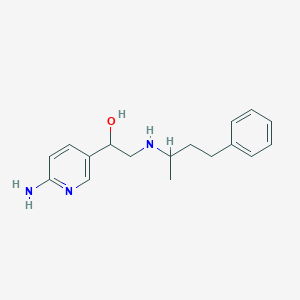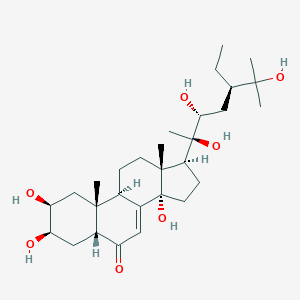
Makisterone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Makisterone C is a natural compound that belongs to the group of ecdysteroids. It is found in a variety of plants and insects and has been extensively studied for its potential applications in scientific research. Makisterone C has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1. Makisterone C as a Molting Hormone in Insects
Makisterone A, a closely related compound to Makisterone C, has been extensively studied as a molting hormone in various insects. It's a 28-carbon ecdysteroid crucial for the molting process in insects such as the milkweed bug and honey bee. Makisterone C, due to its structural similarity, may share similar biological roles in insects (Kaplanis et al., 1975); (Kelly et al., 1984); (Feldlaufer & Svoboda, 1986).
2. Utilization of Dietary Sterols by Insects
Makisterone C, like Makisterone A, may be involved in the utilization of dietary sterols in insects, particularly in species that cannot convert certain sterols to cholesterol. This aspect is crucial in understanding insect metabolism and development (Feldlaufer et al., 1985); (Royer et al., 1993).
3. Biochemical Analysis and Immunoassays
Makisterone C has been used as an internal standard in biochemical analyses and immunoassays, demonstrating its utility in scientific research for studying ecdysteroids (Lafont et al., 1982); (Royer et al., 1995).
4. Isolation from Natural Sources
Recent research has identified Makisterone C-20,22-acetonide in leaves of Rhaponticum uniflorum, demonstrating its natural occurrence and potential for extraction and analysis (Olennikov, 2018).
5. Impact on Development and Detoxification in Insects
Studies have explored the effect of phytoecdysteroids like Makisterone A on the development and detoxification enzymes of certain insects, suggesting a similar potential impact of Makisterone C in pest control and understanding insect physiology (Ajaha et al., 2021).
6. Role in Insect Reproduction
Research indicates that exogenous ecdysteroids like Makisterone A can influence egg hatch in insects, implying that Makisterone C could have similar effects on insect reproduction (Dorn & Buhlmann, 1982).
Eigenschaften
CAS-Nummer |
19974-41-5 |
|---|---|
Produktname |
Makisterone C |
Molekularformel |
C29H48O7 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C29H48O7/c1-7-16(25(2,3)34)12-24(33)28(6,35)23-9-11-29(36)18-13-20(30)19-14-21(31)22(32)15-26(19,4)17(18)8-10-27(23,29)5/h13,16-17,19,21-24,31-36H,7-12,14-15H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,26-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
CIQDSODCPIIBBH-RUVATRSJSA-N |
Isomerische SMILES |
CC[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O |
SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Kanonische SMILES |
CCC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




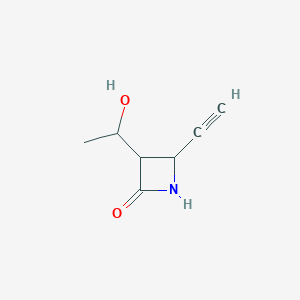
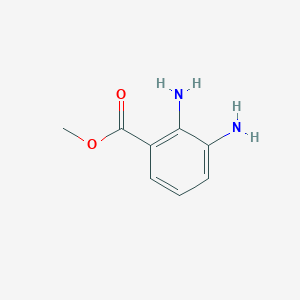
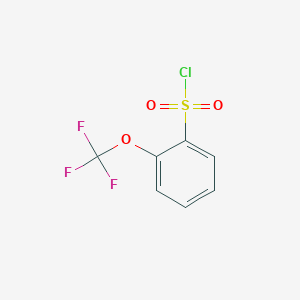
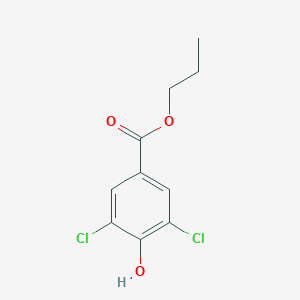
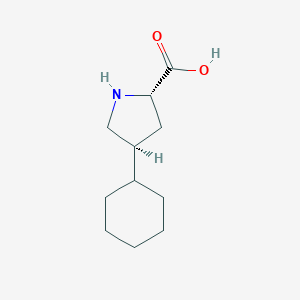

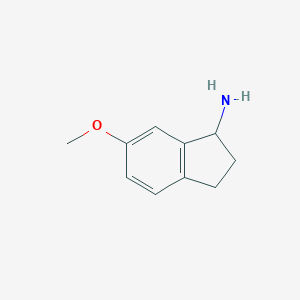
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

